molecular formula C14H14O2 B8746787 5-(4-Isopropylphenyl)-2-furaldehyde

5-(4-Isopropylphenyl)-2-furaldehyde

Cat. No.: B8746787
M. Wt: 214.26 g/mol
InChI Key: JOIPKERAWQMTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropylphenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(9-15)16-14/h3-10H,1-2H3

InChI Key

JOIPKERAWQMTME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

& B. A mixture of 100 g (0.74 mole) of 4-isopropylaniline (Aldrich Chemical Co.), 100 ml of water, and 200 ml of concentrated hydrochloric acid, was cooled at 5° C. and treated dropwise with a solution of 52 g (0.75 mole) of sodium nitrite in 150 ml of water. The mixture was kept at 5° C. for 1 hour. A solution of 90 g (0.94 mole) of furfural in 150 ml of acetonitrile was added all at once followed by a solution of 30 g of CuCl2.×H2O in 125 ml of water. The reaction mixture was stirred overnight at ambient temperature. The reaction mixture was warmed at 45° C. for 30 minutes and then cooled, and extracted with ether (3×400 ml). The combined ethereal extracts were washed with water (3×200 ml), saturated NaHCO3 solution (2×200 ml) and water (2×200 ml). The ethereal extract was dried over MgSOr and the solvent removed in vacuo (water pump). The residual oil was distilled under high vacuum using a flame. The product, 5-[4-(1-methylethyl)phenyl]-2-furancarboxaldehyde (B), was obtained as an oil (26 g, 16% yield); b.p. 160-175° C./0.5 mm Hg.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
CuCl2
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
solvent
Reaction Step Six
Name
Yield
16%

Synthesis routes and methods II

Procedure details

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